molecular formula C12H16F2N2O B13724927 5-((3,3-Difluoropyrrolidin-1-yl)methyl)-2-methoxyaniline

5-((3,3-Difluoropyrrolidin-1-yl)methyl)-2-methoxyaniline

Cat. No.: B13724927
M. Wt: 242.26 g/mol
InChI Key: IQJJOFSZIYAHME-UHFFFAOYSA-N
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Description

5-((3,3-Difluoropyrrolidin-1-yl)methyl)-2-methoxyaniline is a chemical compound that features a pyrrolidine ring substituted with two fluorine atoms and an aniline moiety with a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3,3-Difluoropyrrolidin-1-yl)methyl)-2-methoxyaniline typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Attachment of the Aniline Moiety: The aniline moiety can be introduced through a nucleophilic substitution reaction.

    Methoxylation: The methoxy group can be added using methylating agents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

5-((3,3-Difluoropyrrolidin-1-yl)methyl)-2-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aniline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding quinones or nitro compounds.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

5-((3,3-Difluoropyrrolidin-1-yl)methyl)-2-methoxyaniline has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Material Science: It can be utilized in the development of advanced materials with specific properties.

    Biological Studies: It can serve as a probe or ligand in biological assays.

Mechanism of Action

The mechanism of action of 5-((3,3-Difluoropyrrolidin-1-yl)methyl)-2-methoxyaniline involves its interaction with specific molecular targets. The fluorine atoms and methoxy group can influence its binding affinity and selectivity towards these targets. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-((3,3-difluoropyrrolidin-1-yl)methyl)pyridine
  • 5-((3,3-Difluoropyrrolidin-1-yl)methyl)-2-fluoropyridine

Uniqueness

5-((3,3-Difluoropyrrolidin-1-yl)methyl)-2-methoxyaniline is unique due to the presence of both fluorine atoms and a methoxy group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C12H16F2N2O

Molecular Weight

242.26 g/mol

IUPAC Name

5-[(3,3-difluoropyrrolidin-1-yl)methyl]-2-methoxyaniline

InChI

InChI=1S/C12H16F2N2O/c1-17-11-3-2-9(6-10(11)15)7-16-5-4-12(13,14)8-16/h2-3,6H,4-5,7-8,15H2,1H3

InChI Key

IQJJOFSZIYAHME-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCC(C2)(F)F)N

Origin of Product

United States

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